molecular formula C10H12N2 B1283301 2-Amino-2-(4-ethylphenyl)acetonitrile CAS No. 746571-09-5

2-Amino-2-(4-ethylphenyl)acetonitrile

Cat. No.: B1283301
CAS No.: 746571-09-5
M. Wt: 160.22 g/mol
InChI Key: WYIGXKOCXUIPMW-UHFFFAOYSA-N
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Description

2-Amino-2-(4-ethylphenyl)acetonitrile is an organic compound with the molecular formula C10H12N2 It is characterized by the presence of an amino group and a nitrile group attached to a phenyl ring substituted with an ethyl group

Scientific Research Applications

2-Amino-2-(4-ethylphenyl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

The compound is classified as dangerous with hazard statements H302, H312, H315, H318, H332, H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(4-ethylphenyl)acetonitrile typically involves the reaction of 4-ethylbenzaldehyde with ammonium acetate and potassium cyanide. The reaction is carried out in an aqueous medium under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oximes or nitriles.

    Reduction: Reduction of the nitrile group can lead to the formation of primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oximes or nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-ethylphenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

  • 2-Amino-2-(4-methylphenyl)acetonitrile
  • 2-Amino-2-(4-isopropylphenyl)acetonitrile
  • 2-Amino-2-(4-tert-butylphenyl)acetonitrile

Comparison: 2-Amino-2-(4-ethylphenyl)acetonitrile is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkyl substituents, it may exhibit distinct properties in terms of solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

2-amino-2-(4-ethylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-2-8-3-5-9(6-4-8)10(12)7-11/h3-6,10H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIGXKOCXUIPMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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